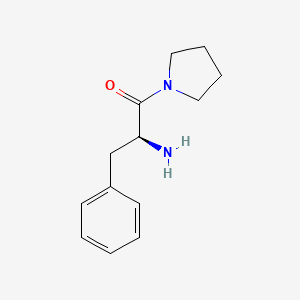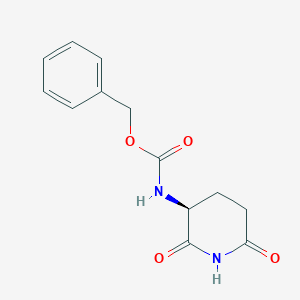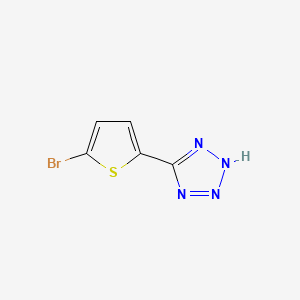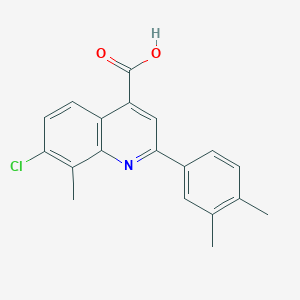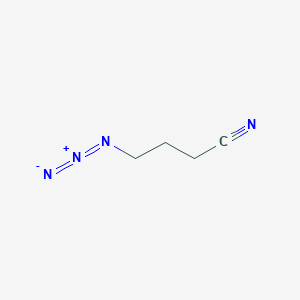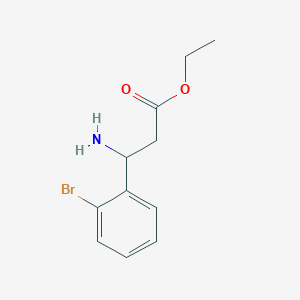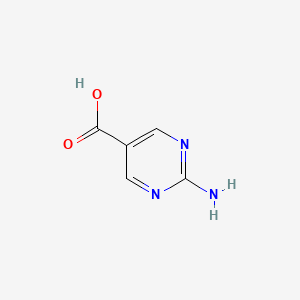
2-aminopyrimidine-5-carboxylic Acid
概要
説明
2-Aminopyrimidine-5-carboxylic acid is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. Pyrimidines are important components of nucleic acids and are involved in many biological processes. The specific structure of 2-aminopyrimidine-5-carboxylic acid allows it to participate in various chemical reactions and form complexes with other molecules, particularly through hydrogen bonding .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives can be achieved through various methods. One efficient approach involves a microwave-assisted solution-phase method, which includes a Biginelli multicomponent reaction leading to dihydropyrimidine-2-thiones, followed by several steps including S-alkylation, oxidation, and displacement reactions to yield a variety of 2-substituted pyrimidines . Another method for synthesizing related compounds involves the reaction of 5-benzoyloaminoorotic acid with POCl3 to form 2,4-dichloro-5-benzylo-aminopyrimidine-6-carboxylic acid lactam, which can then be heated with amines to give corresponding amides .
Molecular Structure Analysis
The molecular structure of 2-aminopyrimidine-5-carboxylic acid derivatives is characterized by the presence of hydrogen bonds, which are crucial for the formation of supramolecular structures. These hydrogen bonds can lead to the formation of various synthons and crystal structures when 2-aminopyrimidine is co-crystallized with other molecules such as carboxylic acids and diols . The ability of 2-aminopyrimidine to form stable hydrogen-bonded networks is a key feature that influences its interactions and the resulting supramolecular architectures.
Chemical Reactions Analysis
2-Aminopyrimidine-5-carboxylic acid and its derivatives are versatile in chemical reactions, primarily due to their ability to form hydrogen bonds. They can react with a range of carboxylic acids to form organic salts with diverse structures, facilitated by robust hydrogen bonds . These interactions are not limited to carboxylic acids, as 2-aminopyrimidine can also form adducts with diols and other heterocyclic carboxylic acids, leading to a variety of molecular co-crystals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminopyrimidine-5-carboxylic acid derivatives are influenced by their molecular structure and the nature of their interactions with other molecules. The compounds exhibit excellent thermal stability and mechanical properties when incorporated into polyimides, with high glass transition temperatures and significant resistance to weight loss under air . The formation of co-crystals with carboxylic acids and diols can also affect the solubility and chemical resistance of the resulting materials .
科学的研究の応用
Application 1: Anti-inflammatory Activities
- Summary of the Application : Pyrimidines, including 2-aminopyrimidine derivatives, are known to have a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application : The synthesis of pyrimidines involves numerous methods . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Application 2: β-Glucuronidase Inhibitors
- Summary of the Application : 2-Aminopyrimidine derivatives have been evaluated as β-glucuronidase inhibitors . Increased activity of this enzyme is associated with many pathological conditions, such as colon cancer, renal diseases, and infections of the urinary tract .
- Methods of Application : The 2-aminopyrimidine derivatives were synthesized by fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine without using any solvent and catalyst .
- Results or Outcomes : Among the synthesized compounds, compound 24 showed an activity much superior to standard D-saccharic acid 1,4-lactone . This study has identified a potent β-glucuronidase inhibitor that deserves to be further studied for the development of pharmaceutical products .
Safety And Hazards
将来の方向性
The development of new efficient antitrypanosomal compounds with less side effects is an urgent need . The emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies poses a major threat to malaria control and elimination . Therefore, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential future direction .
特性
IUPAC Name |
2-aminopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRLWSXYXSFYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427245 | |
| Record name | 2-aminopyrimidine-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-aminopyrimidine-5-carboxylic Acid | |
CAS RN |
3167-50-8 | |
| Record name | 2-Amino-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3167-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-aminopyrimidine-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





